

Deferitrin (GT-56-252): A Technical Overview of the Investigational Iron Chelator

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deferitrin (GT-56-252) is an orally available, investigational tridentate iron chelator developed for the treatment of chronic iron overload, a condition often resulting from frequent blood transfusions in patients with disorders such as beta-thalassemia.[1][2][3] As a derivative of desferrithiocin, **Deferitrin** was specifically engineered to minimize the toxicity associated with the parent compound while maintaining effective iron chelation.[2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available preclinical and clinical data on **Deferitrin**.

Chemical Structure and Properties

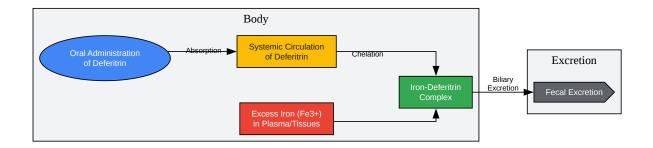
Deferitrin, also known as (4S)-2-(2,4-dihydroxyphenyl)-4-methyl-5H-1,3-thiazole-4-carboxylic acid, is a small molecule with the chemical formula C11H11NO4S.[4][5] Its structure is characterized by a thiazole ring linked to a dihydroxyphenyl group, which is crucial for its iron-binding activity.



Property	Value	Source	
IUPAC Name	(4S)-2-(2,4- dihydroxyphenyl)-4-methyl-5H- 1,3-thiazole-4-carboxylic acid	[5]	
Molecular Formula	C11H11NO4S	[4][5]	
Molecular Weight	253.28 g/mol	[5]	
SMILES	C[C@@]1(CSC(=N1)C2=C(C= C(C=C2)O)O)C(=O)O	[5]	
CAS Number	239101-33-8	[1]	
Synonyms	GT-56-252, 4'- hydroxydesazadesferrithiocin	[4][6]	

Mechanism of Action

Deferitrin functions as a tridentate iron chelator, meaning that one molecule of **Deferitrin** can bind to a single iron (Fe3+) ion at three points. This binding forms a stable complex that can be excreted from the body. Preclinical studies have demonstrated that the primary route of iron excretion facilitated by **Deferitrin** is fecal.[2]



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Proposed mechanism of **Deferitrin** iron chelation and excretion.



Preclinical and Clinical Data Quantitative Preclinical Data

Deferitrin has been evaluated in several preclinical models to determine its efficacy and safety profile. The iron-clearing efficiency (ICE) is a key metric used to assess the effectiveness of an iron chelator.

Animal Model	Administration	Dose	Iron Clearing Efficiency (ICE)	Source
Non-iron- overloaded rodent	Oral	300 μmol/kg	1.1%	[1]
Cebus apella monkeys	Oral	Not specified	13-18%	[2]

Clinical Trials

Deferitrin has undergone Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans. A notable study is the "Iron Balance Study of DFO and GT56-252 in Patients With Transfusional Iron Overload Secondary to Beta-thalassemia" (NCT00069862). [6]

In an initial Phase I trial, **Deferitrin** was administered to 26 patients with beta-thalassemia at doses ranging from 3 to 15 mg/kg.[2] The drug was found to be well-tolerated and well-absorbed, both in fed and fasted states.[2] No serious adverse events were reported.[2]

Experimental Protocols

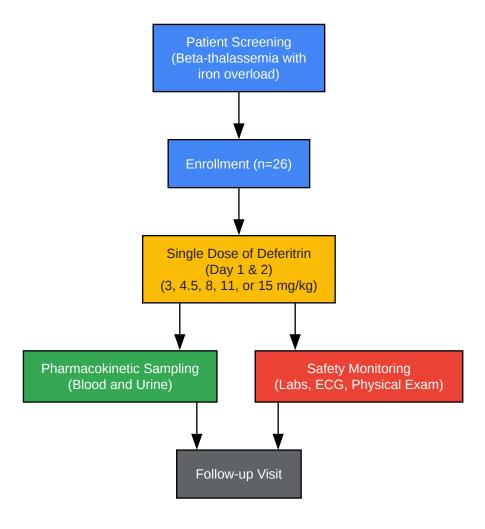
Detailed, step-by-step experimental protocols for the clinical and preclinical studies of **Deferitrin** are not extensively available in the public domain. However, descriptions of the study designs and methodologies have been published.

Phase I Clinical Trial Methodology (NCT00069862)



The Phase I trial was an open-label, parallel-design, two-dose study.[2] The primary objectives were to assess the safety and pharmacokinetics of **Deferitrin**.

- Patient Population: 26 patients with beta-thalassemia and transfusional iron overload.
- Dosing: Single doses of **Deferitrin** were administered on two consecutive days at five dose levels: 3, 4.5, 8, 11, and 15 mg/kg.[2] The drug was administered as a liquid or in capsules. [2]
- Pharmacokinetic Analysis: Blood samples were collected at intervals up to 24 hours postdose to characterize the pharmacokinetic profile of **Deferitrin**.[2] 24-hour urine collections were also performed to measure the excretion of the drug.[2]
- Safety Monitoring: Safety was evaluated through physical examinations, electrocardiograms (ECGs), and laboratory tests, including chemistry and hematology panels, coagulation parameters, urinalysis, and urine beta-2-microglobulin.[2]





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Simplified workflow of the Phase I clinical trial for **Deferitrin**.

Conclusion

Deferitrin (GT-56-252) is a promising oral iron chelator that has demonstrated a favorable safety and absorption profile in early clinical trials. Its mechanism of action, centered on the formation of a stable, excretable iron complex, addresses the critical need for effective and well-tolerated treatments for chronic iron overload. Further clinical development will be necessary to fully establish its efficacy and safety for therapeutic use.

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